2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethylthiophene-3-carboxamide
Description
2-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups, as well as a thiophene ring
Properties
Molecular Formula |
C14H14BrF3N4O2S |
|---|---|
Molecular Weight |
439.25 g/mol |
IUPAC Name |
2-[[2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C14H14BrF3N4O2S/c1-5-7(3)25-13(9(5)12(19)24)20-8(23)4-22-6(2)10(15)11(21-22)14(16,17)18/h4H2,1-3H3,(H2,19,24)(H,20,23) |
InChI Key |
GGAXNVDUYPRVKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound, followed by bromination and trifluoromethylation. The thiophene ring is prepared through a similar cyclization process. These intermediates are then coupled using an acylation reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale reactions, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution of the bromine atom could yield various substituted pyrazoles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient due to its bioactive functional groups.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine, methyl, and trifluoromethyl groups on the pyrazole ring, as well as the thiophene ring, contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE: Shares the pyrazole core but lacks the thiophene ring.
2-ACETYLAMINO-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE: Contains the thiophene ring but lacks the pyrazole moiety.
5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE: Similar to the pyrazole part but without the bromine substitution.
Uniqueness
The uniqueness of 2-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE lies in its combination of a highly substituted pyrazole ring with a thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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